molecular formula C11H11N3O B2593511 2-amino-N-(quinolin-8-yl)acetamide CAS No. 587832-36-8

2-amino-N-(quinolin-8-yl)acetamide

Cat. No.: B2593511
CAS No.: 587832-36-8
M. Wt: 201.229
InChI Key: RBKYJYFSMHPAFS-UHFFFAOYSA-N
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Description

2-amino-N-(quinolin-8-yl)acetamide is a quinoline-based organic compound with the molecular formula C11H11N3O . It serves as a valuable chemical intermediate and scaffold in medicinal chemistry research, particularly in the development of multi-target therapeutic agents. The 8-aminoquinoline moiety is a recognized pharmacophore known for its metal-chelating properties . Research indicates that derivatives of 8-aminoquinoline can function as selective chelating agents for metal ions such as copper; this is significant in neurodegenerative disease research, where metal ion imbalance is implicated in pathology . Furthermore, the acetamide linkage attached to the quinoline nucleus is a common feature in the design of novel bioactive molecules. Similar (quinazoline-4-yloxy)acetamide derivatives have been investigated for their potential to inhibit bacterial targets like Mycobacterium tuberculosis bd oxidase, while other quinoline-acetamide hybrids have been explored as alpha-glucosidase inhibitors for diabetes research . This compound provides researchers with a versatile building block for synthesizing and evaluating new molecules for a range of potential applications. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-N-quinolin-8-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-7-10(15)14-9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7,12H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKYJYFSMHPAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)CN)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

587832-36-8
Record name 2-amino-N-(quinolin-8-yl)acetamide
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Chemical Reactions Analysis

2-amino-N-(quinolin-8-yl)acetamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions are typically quinoline derivatives with different functional groups.

Scientific Research Applications

Chemical Synthesis and Research

Building Block for Synthesis
2-amino-N-(quinolin-8-yl)acetamide serves as a crucial building block in the synthesis of more complex quinoline derivatives. Its unique structure allows for various chemical modifications, making it an essential component in the development of new compounds with enhanced properties .

Reactivity and Chemical Transformations
The compound can undergo several chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction. The ability to modify its structure through these reactions enhances its utility in research applications.

Biological Applications

Antimicrobial and Anticancer Activities
Research indicates that this compound exhibits promising antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit key enzymes involved in cancer signaling pathways, demonstrating potential as therapeutic agents .

Fluorescent Probes for Metal Ions
The compound has been explored as a fluorescent probe for detecting metal ions, particularly zinc. Upon binding with Zn²⁺ ions, it shows a significant increase in fluorescence, indicating its potential application in biosensing and environmental monitoring .

Medical Applications

Therapeutic Potential
Quinoline derivatives, including this compound, are being investigated for their therapeutic potential against diseases such as malaria and cancer. The compound's ability to interact with biological targets positions it as a candidate for drug development .

Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of related quinoline compounds. For instance, modifications of the quinoline scaffold have been linked to protective effects against oxidative stress in retinal cells, suggesting potential applications in treating neurodegenerative diseases like retinitis pigmentosa .

Material Science Applications

Development of Chemosensors
this compound has been utilized in the development of chemosensors due to its ability to selectively bind metal ions. These sensors can be designed to detect specific ions in biological or environmental samples, enhancing their applicability in analytical chemistry .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds was conducted:

Compound NameStructural FeaturesBiological Activity
2-amino-N-(quinolin-5-yl)acetamideSimilar quinoline structureAntimicrobial and anticancer activities
3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thioneFluoro substitution on quinolinePotent anticancer activity
8-amidoquinoline derivativesAmide group additionEnhanced selectivity for Zn²⁺ detection

This table illustrates how structural modifications influence both the reactivity and biological efficacy of these compounds.

Case Studies

  • Kinase Inhibition Study : A study demonstrated that this compound exhibits dose-dependent inhibition of specific kinases involved in cancer pathways. The compound showed IC values in the low micromolar range, indicating significant potency against these targets.
  • Antinociceptive Activity Assessment : The antinociceptive properties were evaluated using an acetic acid-induced writhing test in rats. Compounds derived from this quinoline structure demonstrated efficacy comparable to ibuprofen without causing gastrointestinal damage.

Mechanism of Action

The mechanism of action of 2-amino-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, in chemosensor applications, the compound binds selectively to metal ions like zinc, leading to a fluorescence enhancement and visible color change . This interaction is facilitated by the quinoline moiety, which acts as a chelating agent.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinolin-8-yl Acetamide Derivatives

Compound Name Substituents/Modifications Key Applications/Properties References
2-Amino-N-(quinolin-8-yl)acetamide Amino group at α-position of acetamide Fluorescent sensors, organoboron complexes
2,2,2-Trifluoro-N-(quinolin-8-yl)acetamide Trifluoromethyl group on acetamide High-yield organoboron catalyst synthesis
2-Bromo-N-(quinolin-8-yl)acetamide Bromo substituent on acetamide Precursor for azide-functionalized ligands
N-(4-Nitrophenoxyquinolin-8-yl)acetamide Nitrophenoxy group on quinoline ring Kinase inhibitors (biological applications)
N-(2-Chloro-8-hydroxyquinolin-7-yl)acetamide Chloro and hydroxy groups on quinoline Structural studies (crystallography)

Functional Properties

  • Fluorescence: The amino derivative’s fluorescence properties are exploited in metal-ion sensing, where its unbound form (Gly.8AQ) serves as a fluorophore in chemometric analyses . In contrast, trifluoro derivatives exhibit enhanced electron-withdrawing effects, improving catalytic activity in organoboron complexes .

Crystallographic and Structural Insights

  • N-(2-Chloro-8-hydroxyquinolin-7-yl)acetamide crystallizes in a monoclinic system (space group P21/n) with detailed cell parameters (a = 8.7570 Å, b = 8.7279 Å), providing a benchmark for structural comparisons .
  • The amino derivative’s planar quinoline ring and acetamide group facilitate π-conjugation, critical for energy transfer in fluorescent polymers .

Limitations and Challenges

  • This compound faces stability issues in acidic conditions due to its free amine group, requiring careful handling .
  • Trifluoro derivatives , while catalytically efficient, involve costly fluorinated reagents, limiting scalability .

Biological Activity

2-amino-N-(quinolin-8-yl)acetamide is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound possesses the following chemical properties:

  • Chemical Formula : C11_{11}H10_{10}N2_{2}O
  • Molecular Weight : Approximately 201.22 g/mol
  • Structure : It features an amino group and a quinoline moiety, which are critical for its biological interactions.

Biological Activities

This compound exhibits several notable biological activities:

1. Fluorescent Properties

The compound acts as a chemosensor, particularly for metal ions such as zinc. Upon binding with these ions, it shows significant changes in fluorescence intensity, which can be utilized for monitoring metal ion concentrations in biological systems .

2. Antioxidant Activity

Research indicates that derivatives of 8-aminoquinoline, including this compound, possess antioxidant properties. In vitro studies demonstrated that these compounds can reduce oxidative stress in photoreceptor-like cells, suggesting their potential application in treating retinal neurodegenerative diseases .

3. Anti-inflammatory Effects

Studies have shown that compounds related to the quinoline structure can suppress the NF-kappaB pathway, which is crucial for inflammatory responses. This suppression was confirmed through high-throughput screening assays that identified these compounds as capable of modulating inflammatory processes at low concentrations (as low as 0.6 µM) .

The biological activity of this compound can be attributed to its ability to form stable complexes with metal ions and its interaction with cellular pathways involved in oxidative stress and inflammation. The chelation of metal ions alters the electronic properties of the compound, enhancing its reactivity and biological effects.

Case Studies

  • Oxidative Stress Model : In a study involving 661W photoreceptor-like cells subjected to hydrogen peroxide-induced oxidative damage, pre-treatment with derivatives of this compound significantly reduced reactive oxygen species (ROS) levels and lipid peroxidation markers, indicating cytoprotective effects .
  • Inflammatory Response Modulation : A series of N-(quinolin-8-yl)benzenesulfonamides were evaluated for their ability to inhibit NF-kappaB activation. These compounds demonstrated significant anti-inflammatory activity, showcasing the therapeutic potential of quinoline derivatives in managing inflammatory diseases .

Comparative Analysis

The following table summarizes some related compounds and their unique aspects compared to this compound:

Compound NameStructure FeaturesUnique Aspects
2-amino-N-(quinolin-5-yl)acetamideQuinoline ring at position 5Different regioisomer affecting reactivity
N-(quinolin-8-yl)acetamideLacks amino groupLess reactive compared to 2-amino derivative
2-bromo-N-(quinolin-8-yl)acetamideBromo substituent at position 2Useful intermediate for further synthesis
N-(pyridin-3-yl)acetamidePyridine ring instead of quinolineDifferent electronic properties and reactivity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-amino-N-(quinolin-8-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : A common approach involves reacting 8-aminoquinoline with bromoacetyl bromide in dry dichloromethane at 0°C, followed by neutralization with triethylamine. The reaction is monitored via TLC (CH₂Cl₂ eluent), and the product is purified via phase separation and solvent evaporation. Yield optimization requires strict temperature control and stoichiometric precision .
  • Key Data : Reported yields exceed 98% under optimized conditions .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodology : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) is standard for resolving bond lengths and dihedral angles. Complementary techniques include 1^1H NMR (e.g., δ 10.74 ppm for amide protons) and IR spectroscopy for functional group validation .
  • Key Data : Orthorhombic crystal symmetry (space group P212121P2_12_12_1) with unit cell parameters a=6.6028a = 6.6028 Å, b=14.9207b = 14.9207 Å, c=16.3505c = 16.3505 Å .

Q. What are the primary applications of this compound in coordination chemistry?

  • Methodology : The quinoline-amide moiety acts as a bidentate ligand, coordinating metals via the amide oxygen and quinoline nitrogen. For example, it forms tetracoordinated organoboron polymers via Sonogashira-Hagihara cross-coupling with triphenylboron .
  • Key Data : Complexes with Cu(II) exhibit anticancer activity by inducing apoptosis in lung cancer cells via mitochondrial pathways .

Advanced Research Questions

Q. How does this compound function in fluorescent sensing, and what mechanistic insights distinguish its selectivity?

  • Methodology : Derivatives like NN-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide (HL) act as Cd2+^{2+}/Zn2+^{2+} sensors. Fluorescence titration and X-ray crystallography reveal a 1:1 metal-ligand stoichiometry. Selectivity arises from distinct mechanisms: photoinduced electron transfer (PET) for Cd2+^{2+} vs. internal charge transfer (ICT) for Zn2+^{2+} .
  • Key Data : Detection limits as low as 108^{-8} M in ethanol, with emission maxima shifting from 450 nm (free ligand) to 480 nm (Cd2+^{2+} complex) .

Q. What contradictions exist in reported biological activities, and how can they be resolved experimentally?

  • Methodology : Discrepancies in cytotoxicity data (e.g., IC50_{50} values) may stem from assay conditions (e.g., cell line variability, incubation time). Standardization using MTT assays across multiple cell lines (e.g., A549, HeLa) and validation via flow cytometry for apoptosis markers (e.g., caspase-3 activation) are recommended .
  • Key Data : Cu(II) complexes of morpholino-substituted derivatives show IC50_{50} = 12.5 μM in A549 cells, outperforming cisplatin .

Q. How do structural modifications (e.g., alkylation of the amide group) alter the compound’s coordination behavior?

  • Methodology : Introducing alkyl groups (e.g., di-nn-propylamino) at the amide nitrogen enhances steric bulk, shifting metal-binding selectivity. Comparative studies using UV-Vis spectroscopy and cyclic voltammetry reveal changes in redox potentials and ligand field strength .
  • Key Data : Alkylated derivatives show a 30 nm bathochromic shift in UV-Vis spectra compared to unmodified ligands .

Methodological Challenges and Data Analysis

Q. What challenges arise in crystallizing this compound derivatives, and how are they addressed?

  • Methodology : Poor solubility in polar solvents complicates crystal growth. Slow vapor diffusion of diethyl ether into DMSO solutions yields diffraction-quality crystals. Multi-scan absorption corrections (e.g., SADABS) mitigate data collection errors .
  • Key Data : Crystallographic RR-factors < 0.04 are achievable with high-resolution datasets (>1.0>1.0 Å) .

Q. How can computational modeling complement experimental data in studying this compound’s reactivity?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict charge distribution and frontier molecular orbitals. Molecular docking (e.g., AutoDock Vina) identifies binding affinities for biological targets like DNA topoisomerase II .
  • Key Data : HOMO-LUMO gaps of ~4.2 eV correlate with observed redox activity .

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